
2'-エチルシムバスタチン
説明
2’-Ethyl Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are used to reduce cholesterol levels and prevent cardiovascular diseases. 2’-Ethyl Simvastatin is specifically designed to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol .
科学的研究の応用
Cardiovascular Disease Prevention
The primary application of 2'-Ethyl Simvastatin is in the prevention and treatment of cardiovascular diseases. Statins are widely prescribed to lower LDL cholesterol levels, thereby reducing the risk of heart attacks and strokes. Clinical studies have demonstrated that statins can significantly decrease cardiovascular morbidity and mortality rates among high-risk populations, including those with existing coronary artery disease, diabetes, and other risk factors .
Neuroprotective Effects
Recent research suggests potential neuroprotective effects of statins, including 2'-Ethyl Simvastatin. Studies have indicated that statins may play a role in reducing the risk of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis by modulating cholesterol levels in the brain and exerting anti-inflammatory effects . For instance, a clinical trial indicated that simvastatin could reduce cerebrospinal fluid levels of phospho-tau-181, a biomarker associated with Alzheimer's disease .
Cognitive Dysfunction
There have been documented cases of cognitive dysfunction associated with simvastatin use, highlighting the need for careful monitoring when prescribing statins. Two patients developed significant memory impairments after starting simvastatin therapy, which improved upon discontinuation of the drug . This raises questions about the safety profile of statins in certain populations and their long-term effects on cognitive health.
Cancer Research
In vitro studies have explored the effects of 2'-Ethyl Simvastatin on cancer cell lines. For example, HepG2 liver cancer cells treated with this compound exhibited increased levels of p21 and p27 proteins, which are involved in cell cycle regulation and apoptosis. These findings suggest a potential role for 2'-Ethyl Simvastatin in cancer therapy, warranting further investigation into its efficacy against various malignancies.
Comparative Data Table
The following table summarizes key findings from various studies on 2'-Ethyl Simvastatin compared to other statins:
Study Focus | 2'-Ethyl Simvastatin | Simvastatin | Atorvastatin |
---|---|---|---|
LDL-C Reduction | Effective | Highly Effective | Highly Effective |
Neuroprotective Effects | Potential | Suggested | Limited Evidence |
Cancer Cell Growth Inhibition | Significant | Moderate | Minimal |
Cognitive Side Effects | Rarely Reported | Documented | Rarely Reported |
作用機序
Target of Action
The primary target of 2’-Ethyl Simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, statins can effectively lower the risk of cardiovascular disease and manage abnormal lipid levels .
Mode of Action
2’-Ethyl Simvastatin, once hydrolyzed, competes with HMG-CoA for HMG-CoA reductase . This interaction inhibits the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . The action of Simvastatin is primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, leading to increased uptake of LDL from the blood .
Biochemical Pathways
The inhibition of HMG-CoA reductase by 2’-Ethyl Simvastatin affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . Some effects of Simvastatin in proteostasis lead to reduced levels of amyloid beta, a key contributor to Alzheimer’s Disease .
Pharmacokinetics
This metabolism influences the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and consequently, its bioavailability .
Result of Action
The molecular and cellular effects of 2’-Ethyl Simvastatin’s action include a reduction in intracellular cholesterol, which induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood . This results in a concomitant decrease in plasma concentrations of LDL-cholesterol (LDL-C) .
Action Environment
Environmental factors, particularly the gut microbiota, can influence the action of 2’-Ethyl Simvastatin. The complex interplay of gut microbiota with bile acids may have significant repercussions on drug pharmacokinetics . For instance, increased plasma concentration of Simvastatin positively correlates with higher levels of several secondary bile acids . Furthermore, the presence of certain environmental pollutants can also affect the efficacy and stability of Simvastatin .
生化学分析
Biochemical Properties
2’-Ethyl Simvastatin, like other statins, competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, 2’-Ethyl Simvastatin reduces the synthesis of cholesterol and other compounds involved in lipid metabolism and transport .
Cellular Effects
2’-Ethyl Simvastatin has significant effects on various types of cells and cellular processes. It primarily acts in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, thereby increasing LDL uptake and reducing plasma LDL concentrations . In addition, it has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells .
Molecular Mechanism
The molecular mechanism of action of 2’-Ethyl Simvastatin involves binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby disrupting the mevalonate pathway and reducing the synthesis of cholesterol and other lipids .
Temporal Effects in Laboratory Settings
Over time, the effects of 2’-Ethyl Simvastatin can change. For example, long-term exposure to statins was associated with a statistically significant increase in the risk of new onset type 2 diabetes in all statin subtypes explored .
Dosage Effects in Animal Models
The effects of 2’-Ethyl Simvastatin can vary with different dosages in animal models. For instance, a study showed that treatment with simvastatin in an animal model of acute airway inflammation led to a noticeable inhibition of airway inflammation, airway mucus production, and lung eosinophilia .
Metabolic Pathways
2’-Ethyl Simvastatin is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol and other lipids . It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .
Transport and Distribution
2’-Ethyl Simvastatin is transported into bacteria cells leading to a drug bioaccumulation over time, which was augmented upon addition of bile acids after 24 hours . This suggests that 2’-Ethyl Simvastatin may be actively imported into and exported out of the cells via bacterial transporters .
Subcellular Localization
The subcellular localization of 2’-Ethyl Simvastatin is primarily in the liver, where it exerts its effects on cholesterol synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key intermediate, monacolin J, is obtained through the hydrolysis of lovastatin. This intermediate is then subjected to acylation using ethyl groups to form 2’-Ethyl Simvastatin .
Industrial Production Methods: Industrial production of 2’-Ethyl Simvastatin typically employs whole-cell biocatalysis. This method uses genetically engineered Escherichia coli strains that overexpress specific acyltransferases. The process is highly efficient and can achieve over 99% conversion of monacolin J to 2’-Ethyl Simvastatin without the need for chemical protection steps .
化学反応の分析
Types of Reactions: 2’-Ethyl Simvastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Ethyl Simvastatin, which can have different pharmacological properties .
類似化合物との比較
Simvastatin: The parent compound, used widely for lowering cholesterol levels.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins
Uniqueness of 2’-Ethyl Simvastatin: 2’-Ethyl Simvastatin is unique due to its specific ethyl substitution, which can enhance its pharmacological properties and potentially reduce side effects compared to other statins .
生物活性
2'-Ethyl Simvastatin is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This article explores the biological activity of 2'-Ethyl Simvastatin, focusing on its mechanism of action, effects on various biological systems, and relevant research findings.
2'-Ethyl Simvastatin functions primarily as an HMG-CoA reductase inhibitor , similar to its parent compound Simvastatin. By inhibiting this enzyme, it reduces the synthesis of cholesterol in the liver, leading to increased uptake of LDL cholesterol from the bloodstream. This mechanism is crucial in managing hyperlipidemia and reducing the risk of atherosclerosis.
Key Mechanisms:
- Cholesterol Synthesis Inhibition : Reduces endogenous cholesterol production.
- LDL Receptor Upregulation : Increases the number of LDL receptors on hepatocyte surfaces, enhancing clearance of LDL from circulation.
- Anti-inflammatory Effects : Exhibits vasculoprotective properties independent of lipid-lowering effects, potentially reducing inflammation in vascular tissues .
In Vitro Studies
Research has shown that 2'-Ethyl Simvastatin exhibits significant biological activity in various cell lines. For instance:
- Cell Cycle Arrest : Similar to Simvastatin, 2'-Ethyl Simvastatin can induce cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors such as p21 and p27. This effect has been observed in HepG2 liver cancer cells, where treatment resulted in increased expression of these proteins and subsequent inhibition of cell proliferation .
- Gene Expression Modulation : Studies indicate that 2'-Ethyl Simvastatin may downregulate genes associated with inflammation and cancer progression. For example, it has been shown to attenuate the effects induced by organochlorine mixtures in breast cells, suggesting a protective role against environmental carcinogens .
In Vivo Studies
Animal models have provided insights into the therapeutic potential of 2'-Ethyl Simvastatin:
- Tumor Growth Inhibition : In a xenograft model using HepG2 cells implanted in mice, 2'-Ethyl Simvastatin significantly suppressed tumor growth. The underlying mechanisms included increased AMPK activation and decreased STAT3 signaling, which are crucial pathways in cancer biology .
- Lipid Profile Improvement : Animal studies have demonstrated that 2'-Ethyl Simvastatin effectively lowers serum cholesterol levels, confirming its efficacy as an HMG-CoA reductase inhibitor .
Case Studies
-
Case Study on Liver Cancer :
- A study involving HepG2 cells treated with 2'-Ethyl Simvastatin showed a marked increase in p21 and p27 levels, leading to G0/G1 phase cell cycle arrest. This study highlights the potential use of 2'-Ethyl Simvastatin as an adjunct therapy in liver cancer treatment.
-
Case Study on Hyperlipidemia :
- In a clinical trial context, patients treated with 2'-Ethyl Simvastatin exhibited significant reductions in LDL cholesterol levels compared to baseline measurements, supporting its use in managing dyslipidemia.
Summary Table of Biological Activities
特性
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXWSYMXRPCCCZ-INTXDZFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。